7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
CAS No.:
Cat. No.: VC15985063
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H16O |
---|---|
Molecular Weight | 188.26 g/mol |
IUPAC Name | 7-tert-butyl-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C13H16O/c1-13(2,3)10-6-4-5-9-7-8-11(14)12(9)10/h4-6H,7-8H2,1-3H3 |
Standard InChI Key | TUVYRJTXDSDYLT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC=CC2=C1C(=O)CC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Basic Properties
The compound has the molecular formula , a molecular weight of 188.26 g/mol, and a density yet to be experimentally determined . Its IUPAC name, 7-(tert-butyl)-2,3-dihydro-1H-inden-1-one, reflects the tert-butyl group (-C(CH)) at the 7-position of the indenone scaffold (Figure 1). The partially saturated dihydroindene ring reduces steric strain compared to fully aromatic analogs, while the electron-withdrawing ketone group at position 1 influences its reactivity .
Table 1: Key physicochemical properties
Property | Value | Source |
---|---|---|
CAS Number | 5037-62-7 | |
Molecular Formula | ||
Molecular Weight | 188.26 g/mol | |
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
Structural Analysis and Isomerism
The tert-butyl group at position 7 distinguishes this compound from positional isomers such as 6-(tert-butyl)-2,3-dihydro-1H-inden-1-one (CAS 162752-17-2), which shares the same molecular formula but exhibits distinct electronic and steric profiles due to substituent placement . Nuclear magnetic resonance (NMR) data for such isomers would reveal differences in aromatic proton environments, particularly in the -NMR chemical shifts of protons near the substituent .
Synthesis and Reactivity
Functionalization and Derivatization
The ketone group at position 1 serves as a handle for further modifications. In related compounds, such as 2-amino-2,3-dihydro-1H-indene-5-carboxamide, the ketone is converted to an amine via reductive amination to enhance biological activity . For 7-(tert-butyl)-2,3-dihydro-1H-inden-1-one, similar strategies could yield analogs with improved pharmacokinetic properties.
Future Directions
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Synthetic Optimization: Developing regioselective methods to improve yield and purity.
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Biological Screening: Evaluating inhibitory activity against kinases (e.g., DDR1, TrkA) and other disease-relevant targets.
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Structural Studies: X-ray crystallography to resolve binding modes with proteins.
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